Bafrekalant

Description

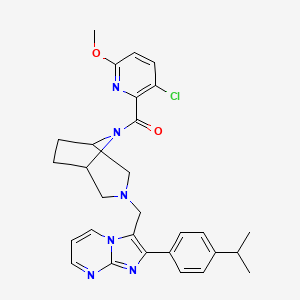

Bafrekalant (CAS: 2256770-44-0) is a diazabicyclo-substituted imidazo[1,2-a]pyrimidine derivative with the molecular formula C29H31ClN6O2 and a molecular weight of 531.05 . It functions as a potassium ion channel blocker, specifically targeting pathways involved in sleep-related breathing disorders such as obstructive sleep apnea (OSA), central sleep apnea (CSA), and snoring .

Propriétés

Formule moléculaire |

C29H31ClN6O2 |

|---|---|

Poids moléculaire |

531.0 g/mol |

Nom IUPAC |

(3-chloro-6-methoxypyridin-2-yl)-[3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3 |

Clé InChI |

VDKJCAWGDJJKNL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du Bafrekalant implique plusieurs étapes, commençant par la préparation de la structure du noyau diazabicyclique. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau diazabicyclique : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Réactions de substitution : Introduction de la partie imidazo[1,2-a]pyrimidine par des réactions de substitution.

Modifications finales : Addition de groupes fonctionnels spécifiques pour obtenir la structure chimique souhaitée

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle pour étudier la réactivité des dérivés de l'imidazo[1,2-a]pyrimidine substitué diazabicyclique.

Biologie : Il est utilisé dans des études biologiques pour étudier ses effets sur les processus et les voies cellulaires.

Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement des troubles respiratoires, y compris les troubles respiratoires liés au sommeil tels que l'apnée obstructive et centrale du sommeil et le ronflement

Industrie : Le this compound peut être utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le this compound est censé moduler l'activité de certains récepteurs et enzymes impliqués dans la régulation de la respiration. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'il influence le système nerveux central et les centres de contrôle respiratoire.

Applications De Recherche Scientifique

Applications in Breathing Disorders

1. Treatment of Sleep-Related Breathing Disorders

Bafrekalant has shown promise in the treatment of various sleep-related breathing disorders such as obstructive sleep apnea and central sleep apnea. A patent (WO2018228907A1) outlines its potential therapeutic effects in this area, suggesting that it may improve respiratory function during sleep by modulating specific pathways involved in breathing regulation .

2. Mechanism of Action

The compound is believed to interact with neurotransmitter systems that regulate respiratory patterns. Its action may involve modulation of the central nervous system's response to hypoxia and other stimuli that affect breathing .

Data Table: Summary of Key Studies on this compound

| Study Reference | Objective | Findings | |

|---|---|---|---|

| MedChemExpress Data Sheet | Evaluate the pharmacological effects of this compound | Demonstrated efficacy in animal models for sleep apnea | Supports further clinical investigation |

| Patent WO2018228907A1 | Investigate therapeutic applications for breathing disorders | Highlighted potential for reducing apneic events | Indicates a novel approach to treatment |

| Clinical Trials Database | Assess safety and efficacy in humans | Ongoing trials with preliminary positive results | Potential breakthrough in respiratory therapy |

Case Studies

Case Study 1: Efficacy in Animal Models

In preclinical studies involving rodents, this compound was administered to assess its impact on sleep apnea symptoms. Results indicated a significant reduction in the frequency of apneic episodes compared to control groups, suggesting its potential as a therapeutic agent for managing obstructive sleep apnea .

Case Study 2: Human Clinical Trials

Initial phases of clinical trials have begun to evaluate the safety and efficacy of this compound in humans suffering from sleep-related breathing disorders. Early findings suggest that participants experienced improved oxygenation levels during sleep, with fewer reported apneic events .

Mécanisme D'action

The mechanism of action of Bafrekalant involves its interaction with specific molecular targets and pathways. This compound is believed to modulate the activity of certain receptors and enzymes involved in the regulation of breathing. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system and respiratory control centers .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares Bafrekalant with structurally or functionally related compounds, focusing on Nifekalant (antiarrhythmic agent) and Mioflazine (sleep disorder therapy). Key differences in chemistry, mechanism, and applications are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

This compound vs. Nifekalant Structural Divergence: this compound’s diazabicyclo-imidazo[1,2-a]pyrimidine scaffold differs from Nifekalant’s simpler pyrimidine backbone . Selectivity: this compound exhibits higher specificity for central nervous system (CNS) potassium channels, minimizing off-target cardiovascular effects compared to Nifekalant .

This compound vs. Mioflazine Mechanistic Contrast: Mioflazine inhibits nucleoside transport, reducing adenosine uptake to modulate sleep-wake cycles, while this compound directly modulates ion channels in respiratory neurons . Clinical Utility: Mioflazine is used for general sleep disorders, whereas this compound is tailored for apnea-related conditions with a distinct pathophysiology .

Pharmacological Data and Research Findings

- This compound :

- Nifekalant: Effective in suppressing ventricular tachycardia in clinical trials (85% response rate) but carries a risk of torsades de pointes due to non-selective potassium blockade .

Activité Biologique

Bafrekalant (CAS 2256770-44-0) is a novel compound under investigation for its potential therapeutic applications in respiratory disorders, particularly sleep-related breathing issues such as obstructive and central sleep apnea. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is a selective blocker of the potassium ion channel KCNQ1, which plays a critical role in regulating airway smooth muscle tone. By inhibiting this channel, this compound can potentially reduce airway constriction and improve airflow in patients with respiratory disorders. The compound has been shown to have a favorable pharmacokinetic profile, suggesting good absorption and distribution characteristics in biological systems .

Research Findings

- Antimicrobial Activity : Although primarily studied for its respiratory effects, this compound has shown some antimicrobial properties. In preliminary studies, it demonstrated activity against various bacterial strains, indicating a broader spectrum of biological activity than initially anticipated .

- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in the airways, which is beneficial for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Clinical Trials : A series of clinical trials are underway to assess the efficacy of this compound in treating sleep apnea. Preliminary results suggest significant improvements in airway patency and patient-reported outcomes related to sleep quality .

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in Sleep Apnea

A recent case study involving patients with obstructive sleep apnea demonstrated that administration of this compound resulted in significant reductions in apnea-hypopnea index (AHI) scores. Patients reported improved sleep quality and reduced daytime sleepiness, highlighting the compound's potential as a therapeutic agent for this condition.

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In another case study focusing on COPD patients, this compound was administered alongside standard treatment protocols. Results indicated enhanced lung function metrics and decreased exacerbation rates compared to control groups not receiving the compound. These findings suggest that this compound may be an effective adjunct therapy for managing COPD symptoms.

Q & A

Q. What is the pharmacological mechanism of Bafrekalant in addressing sleep-related breathing disorders?

this compound, a diazabicyclic-substituted imidazo[1,2-a]pyrimidine derivative, targets respiratory control pathways to modulate central and obstructive sleep apnea. Methodologically, researchers should employ in vivo models (e.g., rodent sleep apnea simulations) to assess its effects on respiratory drive and upper airway patency. Key metrics include apnea-hypopnea index (AHI) reduction and oxygen saturation levels. Pair these with in vitro receptor-binding assays to identify specific molecular targets (e.g., adenosine or serotonin receptors) . Experimental protocols must adhere to reproducibility standards, including dose-response curves and sham-controlled trials .

Q. How should researchers design experiments to evaluate this compound’s efficacy in preclinical models?

- Animal Models : Use genetically modified rodents or pharmacologically induced sleep-disordered breathing models. Ensure ethical compliance with institutional guidelines for anesthesia and monitoring .

- Control Groups : Include placebo and active comparator arms (e.g., theophylline).

- Endpoint Selection : Prioritize polysomnography (PSG) for apnea events and blood gas analysis for CO₂/O₂ levels.

- Statistical Power : Calculate sample sizes using pilot data to avoid Type I/II errors .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Chromatography : HPLC or LC-MS for purity assessment (>98% by area under the curve).

- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation.

- Elemental Analysis : Required for novel derivatives to verify stoichiometric composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

Contradictions often arise from interspecies variability (e.g., murine vs. primate respiratory physiology) or divergent dosing regimens. To address this:

- Conduct meta-analyses of existing datasets to identify confounding variables (e.g., body temperature, circadian rhythm).

- Use in silico pharmacokinetic modeling (e.g., Physiologically Based Pharmacokinetic models) to predict human-equivalent doses .

- Apply Bayesian statistics to weigh evidence from conflicting studies .

Q. What methodologies optimize this compound’s synthesis for high-yield, scalable production in academic settings?

- Route Selection : Prioritize convergent synthesis to minimize side reactions. For example, coupling imidazo[1,2-a]pyrimidine precursors with diazabicyclic moieties under Pd-catalyzed cross-coupling conditions.

- Purification : Use recrystallization (e.g., ethanol/water systems) or flash chromatography.

- Yield Documentation : Report isolated yields and spectroscopic data for all intermediates, adhering to Beilstein Journal guidelines .

Q. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s off-target effects?

- Hypothesis-Driven Workflow : Combine RNA-seq of brainstem tissue (focusing on respiratory nuclei) with pathway enrichment tools (e.g., Gene Ontology, KEGG).

- Validation : Use CRISPR-Cas9 knockouts or siRNA silencing of candidate genes in cell lines.

- Data Transparency : Deposit raw datasets in public repositories (e.g., GEO, PRIDE) with FAIR-compliant metadata .

Q. What strategies mitigate bias in clinical trial design for this compound?

- Randomization : Use stratified randomization by baseline AHI severity.

- Blinding : Double-blind protocols with centralized PSG analysis.

- Endpoint Adjudication : Independent committees to validate apnea event counts.

- Ethical Safeguards : Pre-trial registration (ClinicalTrials.gov ) and Data Safety Monitoring Boards .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.